4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine

Epigenetics Protein Arginine Methyltransferase Target Profiling

This 4-bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine (CAS 1234177-19-5) is a critical kinase inhibitor building block with a quantified 2.85-fold PRMT1/PRMT8 selectivity window (IC50: PRMT1 = 610 nM; PRMT8 = 1,740 nM). Its unique 4-bromo substitution pattern enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, essential for focused library synthesis targeting CDK-2/VEGFR-2 and JAK pathways. Substituting with generic pyrazole amines introduces uncontrolled variables in biological assay reproducibility and SAR interpretation. Procure this specific building block to ensure reliable lead optimization and assay validation.

Molecular Formula C9H12BrN5
Molecular Weight 270.13 g/mol
CAS No. 1234177-19-5
Cat. No. B1385246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine
CAS1234177-19-5
Molecular FormulaC9H12BrN5
Molecular Weight270.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)N
InChIInChI=1S/C9H12BrN5/c1-4-7(10)6(3)15(14-4)9-8(11)5(2)12-13-9/h11H2,1-3H3,(H,12,13)
InChIKeyXJPNDVSMQXVFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine (CAS 1234177-19-5) Procurement & Specifications Guide


4-Bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine (CAS 1234177-19-5) is a heterocyclic small molecule featuring a bipyrazole core with a bromo substituent at the 4-position and three methyl groups distributed across the bipyrazole scaffold . The compound is classified as an aryl bromide heterocyclic amine with a molecular formula of C9H12BrN5 and molecular weight of 270.13 g/mol . In biochemical screening, this compound has demonstrated inhibitory activity against protein arginine N-methyltransferases (PRMTs), with reported IC50 values of 610 nM for PRMT1 and 1.74 μM for PRMT8 in [3H]-SAM displacement assays [1]. Its bipyrazole scaffold is recognized in medicinal chemistry as a privileged kinase inhibitor template, with structurally related bipyrazole derivatives exhibiting dual CDK-2/VEGFR-2 kinase inhibition and JAK inhibitory activity [2][3].

Why Generic Bipyrazole Analogs Cannot Substitute for 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine in Structure-Based Procurement


Direct substitution of 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine with other bipyrazole derivatives or generic pyrazole amines is not scientifically justifiable without quantitative validation. The precise bromo substitution pattern at the 4-position, combined with the 3,5,5′-trimethyl arrangement on the 1,3′-bipyrazole scaffold, produces a unique electronic and steric environment that dictates target engagement profiles [1]. In PRMT enzyme assays, structurally related compounds exhibit divergent selectivity patterns; modifications to the pyrazole ring substitution pattern have been shown to significantly alter potency and selectivity toward different biological targets . The bromo substituent in particular enables further synthetic diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that de-bromo or non-halogenated analogs cannot undergo, making this compound a strategically distinct building block for lead optimization programs . Procurement based solely on scaffold similarity without verifying substitution pattern identity introduces uncontrolled variables in downstream synthetic yields, biological assay reproducibility, and structure-activity relationship interpretation. The following quantitative evidence establishes where this specific compound demonstrates measurable differentiation from its closest comparators.

Quantitative Evidence Guide: Differentiating 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine from Structural Analogs


PRMT1 vs. PRMT8 Selectivity: Quantified Isoform Discrimination for Target Validation Studies

4-Bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine exhibits a 2.85-fold selectivity window between PRMT1 and PRMT8 isoforms under identical assay conditions, a discrimination profile that distinguishes it from non-brominated bipyrazole analogs lacking this substitution pattern. In [3H]-SAM displacement assays using recombinant His6-tagged PRMT1 and PRMT8 expressed in E. coli BL21(DE3), the compound demonstrated an IC50 of 610 nM against PRMT1 and 1,740 nM against PRMT8 [1]. This differential isoform activity profile is mechanistically relevant for target validation studies where discriminating between type I PRMT family members is required. Class-level inference from bipyrazole SAR studies indicates that the 4-bromo substituent modulates electronic density on the pyrazole ring, directly influencing binding pocket complementarity and isoform selectivity .

Epigenetics Protein Arginine Methyltransferase Target Profiling

4-Bromo Substituent Enables Synthetic Diversification via Palladium-Catalyzed Cross-Coupling

The presence of the 4-bromo substituent on 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) that is entirely absent in non-halogenated bipyrazole analogs. While direct comparative yield data for this specific compound versus de-bromo analogs are not available in the open literature, the established synthetic utility of aryl bromides as electrophilic coupling partners in medicinal chemistry is well-documented across bipyrazole scaffold optimization programs [1]. Class-level inference from bipyrazole derivative synthesis indicates that halogen substituents at the pyrazole 4-position serve as critical diversification points for generating focused libraries during structure-activity relationship campaigns. The bromo substituent also functions as a heavy atom for X-ray crystallography phasing and can serve as a positron emission tomography (PET) tracer precursor via isotopic exchange or radiolabeling strategies [2].

Medicinal Chemistry Cross-Coupling Lead Optimization

Bipyrazole Scaffold Activity Benchmark: Dual Kinase Inhibition (CDK-2/VEGFR-2) vs. Clinical References

While direct kinase inhibition data for 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine are not available in the literature, structurally related bipyrazole derivatives have demonstrated dual CDK-2 and VEGFR-2 kinase inhibitory activity with defined IC50 values benchmarked against clinical reference compounds. A substituted bipyrazole derivative evaluated in a 2024 study exhibited CDK-2/cyclin A2 inhibition with an IC50 of 0.73 ± 0.22 μM, compared to roscovitine reference at 0.68 ± 1.10 μM, and VEGFR-2 inhibition with an IC50 of 3.37 ± 1.00 μM, compared to sorafenib reference at 1.60 ± 0.10 μM [1]. The same bipyrazole derivative demonstrated anti-proliferative activity across sixty cancer cell lines in NCI/USA one-dose and five-dose assays, with a mean GI50 (MG-MID) of 3.59 μM [1]. This class-level evidence establishes the bipyrazole scaffold as a validated kinase inhibitor template, positioning 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine as a brominated building block for generating focused kinase-targeted compound libraries.

Kinase Inhibition Anticancer CDK-2 VEGFR-2

1,3′-Bipyrazole Connectivity Distinguishes This Scaffold from 1,1′- and 1,4′-Bipyrazole Isomers

The 1,3′-bipyrazole connectivity of 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine represents a structurally distinct isomer within the bipyrazole family, which includes 1,1′-bipyrazole, 1,3′-bipyrazole, 1,4′-bipyrazole, 3,3′-bipyrazole, 3,4′-bipyrazole, and 4,4′-bipyrazole variants [1][2]. Each connectivity pattern imposes a unique geometric orientation of the two pyrazole rings, directly affecting hydrogen-bonding capacity, metal coordination geometry, and protein binding site complementarity. The 1,3′-linkage positions the amino group at the 4′-position and the bromo substituent at the 4-position in a specific spatial arrangement that is not achievable with alternative connectivity isomers. While direct comparative binding data across bipyrazole isomers are not available for this specific substitution pattern, class-level understanding of bipyrazole chemistry indicates that connectivity isomerism produces fundamentally different molecular recognition profiles [1].

Scaffold Chemistry Bipyrazole Isomers Structural Biology

Bipyrazole Derivatives as JAK Inhibitors: Patent-Validated Scaffold for Inflammation and Autoimmune Programs

The bipyrazole scaffold is patent-validated as a Janus kinase (JAK) inhibitory chemotype, with extensive claims covering bipyrazole derivatives that modulate JAK activity for therapeutic applications in inflammatory disorders, autoimmune diseases, and cancer [1]. U.S. Patent Application Publication No. 2020/0010456 A1 explicitly describes bipyrazole derivatives of Formula I as JAK modulators, establishing industrial and pharmaceutical interest in this scaffold class [1]. The patent landscape provides class-level validation that bipyrazole-containing compounds represent a recognized pharmacophore for kinase inhibition, increasing the procurement value of 4-bromo-3,5,5′-trimethyl-1′H-1,3′-bipyrazol-4′-amine as a synthetic building block for generating proprietary JAK-targeted compound libraries. The bromo substituent on this specific compound offers an additional diversification point not present in the generic bipyrazole core structures claimed in the patent, potentially enabling the synthesis of novel analogs with distinct intellectual property positions.

JAK-STAT Pathway Autoimmune Disease Kinase Inhibitor

High-Value Application Scenarios for 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine in Research and Industrial Settings


PRMT1-Selective Tool Compound Development for Epigenetic Target Validation

Based on the quantified 2.85-fold PRMT1/PRMT8 selectivity window established in Section 3 (IC50: PRMT1 = 610 nM; PRMT8 = 1,740 nM) [1], this compound is strategically suited for developing PRMT1-selective chemical probes. The differential isoform activity profile enables researchers to interrogate PRMT1-specific biology with reduced confounding PRMT8 engagement. The 4-bromo substituent further permits structural optimization via cross-coupling to improve potency while maintaining or enhancing isoform selectivity.

Bipyrazole-Based Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The 4-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the bipyrazole scaffold for kinase inhibitor library generation [2][3]. With the bipyrazole scaffold demonstrating dual CDK-2/VEGFR-2 inhibition (IC50 = 0.73 μM and 3.37 μM, respectively) in structurally related derivatives [3], and JAK inhibitory activity claimed in patent literature [4], this building block supports focused library synthesis for oncology and inflammation target classes.

Precursor for Radiolabeled PET Tracer Development in Epigenetics and Kinase Imaging

The 4-bromo substituent serves as a potential precursor for isotopic exchange radiolabeling strategies (e.g., bromine-76, bromine-77) or as a leaving group for nucleophilic aromatic substitution with [18F]fluoride, enabling development of positron emission tomography (PET) tracers [2]. Given the compound's demonstrated PRMT1/PRMT8 activity [1] and the broader bipyrazole scaffold's kinase inhibition profile [3][4], radiolabeled derivatives could support in vivo target engagement and biodistribution studies for epigenetic and kinase drug discovery programs.

Heavy-Atom Derivative for X-ray Crystallography Phasing in Structural Biology

The bromine atom (atomic number 35) provides sufficient anomalous scattering for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein X-ray crystallography [2]. For structural biology programs investigating PRMT1, PRMT8 [1], CDK-2, VEGFR-2 [3], or JAK family kinases [4] in complex with bipyrazole-based ligands, this compound offers a crystallization-ready brominated derivative that can facilitate experimental phase determination without requiring additional heavy-atom soaking or selenomethionine incorporation.

Quote Request

Request a Quote for 4-Bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.